Hbv-IN-23

Description

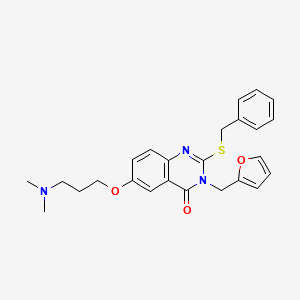

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H27N3O3S |

|---|---|

Molecular Weight |

449.6 g/mol |

IUPAC Name |

2-benzylsulfanyl-6-[3-(dimethylamino)propoxy]-3-(furan-2-ylmethyl)quinazolin-4-one |

InChI |

InChI=1S/C25H27N3O3S/c1-27(2)13-7-15-30-20-11-12-23-22(16-20)24(29)28(17-21-10-6-14-31-21)25(26-23)32-18-19-8-4-3-5-9-19/h3-6,8-12,14,16H,7,13,15,17-18H2,1-2H3 |

InChI Key |

ZBLVNGNLMSFJPS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCOC1=CC2=C(C=C1)N=C(N(C2=O)CC3=CC=CO3)SCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of Hbv-IN-23: A Technical Examination of its Presumed Mechanism of Action in Hepatitis B Virus Replication

A comprehensive review of available scientific literature and bioactivity databases reveals no specific molecule designated as "Hbv-IN-23." This suggests that "this compound" may be an internal compound code not yet disclosed in public-facing research, a novel agent pending publication, or a potential misnomer.

However, the query for a detailed technical guide on its mechanism of action against Hepatitis B Virus (HBV) replication provides an opportunity to delve into the multifaceted landscape of modern HBV drug development. This document will, therefore, serve as an in-depth technical guide on the core mechanisms of action of contemporary and emerging classes of HBV inhibitors, providing researchers, scientists, and drug development professionals with a robust framework for understanding how novel agents disrupt the viral lifecycle. The principles and experimental methodologies outlined herein would be directly applicable to the characterization of a novel inhibitor such as this compound.

The Hepatitis B Virus Replication Cycle: A Multi-Stage Target for Antiviral Intervention

The persistent nature of chronic hepatitis B infection is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a template for viral replication.[1][2] The HBV lifecycle presents several distinct stages that are targets for therapeutic intervention.

Key Mechanisms of Action of Novel HBV Inhibitors

Novel antiviral strategies aim to target various steps of the HBV replication cycle, moving beyond the traditional reverse transcriptase inhibitors.

Entry Inhibitors

These agents block the initial attachment and entry of HBV into hepatocytes. The primary target is the sodium taurocholate co-transporting polypeptide (NTCP), a cellular receptor essential for HBV entry.[2][3]

-

Mechanism: Entry inhibitors are typically synthetic peptides that mimic the pre-S1 domain of the large HBV surface protein, competitively binding to NTCP and preventing virion attachment.[2][3]

-

Representative Compound: Myrcludex B (Bulevirtide) is a first-in-class entry inhibitor.[2][3]

Capsid Assembly Modulators (CAMs)

CAMs interfere with the proper formation of the viral nucleocapsid, a critical step for pgRNA encapsidation and reverse transcription.[4]

-

Mechanism: CAMs can act as allosteric modulators of the core protein (HBcAg), inducing the formation of aberrant, non-functional capsids or preventing capsid formation altogether. This disrupts the packaging of the viral genome and subsequent DNA synthesis.[4]

-

Classes:

-

Class I CAMs: Lead to the formation of empty capsids.

-

Class II CAMs: Induce the formation of irregular, non-capsid polymers of HBcAg.

-

| Class | Representative Compound | EC50 (HBV DNA reduction) | Reference |

| Class I | GLS4 | ~1.42 to -2.13 log10 IU/mL (in patients) | [4] |

| Class II | NVR 3-778 | ~-1.43 log10 IU/mL (in patients) | [4] |

HBsAg Secretion Inhibitors

A hallmark of chronic HBV infection is the overproduction of subviral particles, primarily composed of Hepatitis B surface antigen (HBsAg), which is thought to contribute to immune tolerance.[5] Inhibiting the secretion of HBsAg is a key therapeutic goal.

-

Mechanism: These inhibitors often target host proteins involved in the processing and secretion of HBsAg, such as PAPD5 and PAPD7.[5] By blocking these pathways, they reduce the circulating levels of HBsAg.

-

Representative Compound: Compound 17i (a tetrahydropyridine derivative) has shown potent inhibition of both HBsAg production and HBV DNA.[5]

| Compound | EC50 (HBsAg) | EC50 (HBV DNA) | CC50 | Reference |

| 17i | 0.044 µM | 0.018 µM | > 100 µM | [5] |

cccDNA-Targeting Therapies

The ultimate goal of HBV therapy is to eliminate or functionally silence the cccDNA reservoir.

-

Mechanism:

-

Gene Editing: Technologies like CRISPR/Cas9 and ARCUS® are being developed to directly target and cleave the cccDNA, leading to its degradation.[2][6]

-

Epigenetic Silencing: Modulating the epigenetic landscape of the cccDNA minichromosome to suppress its transcriptional activity is another promising approach.[2][3]

-

-

Representative Agent: PBGENE-HBV is a clinical-stage gene editing therapy utilizing the ARCUS® platform.[6]

Experimental Protocols for Characterizing Novel HBV Inhibitors

The evaluation of a novel compound like "this compound" would involve a series of in vitro and in vivo assays.

In Vitro Assays

-

Antiviral Activity in Cell Culture:

-

Cell Line: HepG2.2.15 cells, which are stably transfected with the HBV genome, are a common model.[7]

-

Methodology:

-

Plate HepG2.2.15 cells and allow them to adhere.

-

Treat cells with serial dilutions of the test compound for a specified period (e.g., 6-9 days).

-

Collect the supernatant to measure secreted HBV DNA, HBsAg, and HBeAg.

-

Lyse the cells to measure intracellular HBV DNA and RNA.

-

-

Endpoints:

-

EC50: The concentration of the compound that reduces a viral marker by 50%.

-

CC50: The concentration of the compound that causes 50% cytotoxicity, typically measured by an MTT assay.

-

Selectivity Index (SI): CC50 / EC50.

-

-

-

Mechanism of Action Studies:

-

Capsid Assembly Assay: In vitro assembly of recombinant HBcAg in the presence of the compound can be monitored by techniques like size exclusion chromatography or dynamic light scattering.

-

Entry Assay: Using HBV-susceptible cell lines (e.g., HepaRG), the effect of the compound on viral entry can be assessed by measuring intracellular viral markers shortly after infection.

-

Reverse Transcriptase Assay: A cell-free assay using recombinant HBV polymerase can determine if the compound directly inhibits this enzyme.

-

In Vivo Models

-

Humanized Mouse Models: Mice with chimeric human livers can be infected with HBV and used to evaluate the efficacy of antiviral compounds in a more physiologically relevant setting.[5]

-

HBV Transgenic Mice: These models can be useful for studying certain aspects of HBV pathogenesis and the effect of drugs on viral replication and antigen production.

The Role of the Immune System: The IL-23/IL-17 Axis

It is important to note that the host immune response plays a critical role in HBV pathogenesis. HBV antigens can stimulate immune cells, such as dendritic cells and macrophages, to produce interleukin-23 (IL-23).[8] IL-23, in turn, promotes the differentiation of Th17 cells, which are involved in liver inflammation.[8][9] Therefore, a comprehensive understanding of a novel anti-HBV agent would also involve assessing its impact on the host immune response.

Conclusion

While "this compound" remains an unknown entity in the public domain, the framework for its characterization is well-established. A thorough investigation of its mechanism of action would involve pinpointing its target within the HBV replication cycle, quantifying its potency and selectivity, and ultimately evaluating its efficacy in preclinical models. The ongoing development of diverse classes of HBV inhibitors, from entry and capsid modulators to cccDNA-targeting agents, offers a promising outlook for achieving a functional cure for chronic hepatitis B. Any new compound, including the enigmatic "this compound," will be rigorously evaluated against these emerging paradigms.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]

- 3. The progress of molecules and strategies for the treatment of HBV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Precision BioSciences Shows 66% HBsAg Drop in Phase 1; No DLTs | DTIL Stock News [stocktitan.net]

- 7. Synthesis, characterization and biological activity of a niobium-substituted-heteropolytungstate on hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatitis B Virus Induces IL-23 Production in Antigen Presenting Cells and Causes Liver Damage via the IL-23/IL-17 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Hbv-IN-23: A Potent Quinazolinone-Based Inhibitor of Hepatitis B Virus DNA Replication

A Technical Overview of its Discovery, Synthesis, and Biological Activity

This technical guide provides an in-depth analysis of Hbv-IN-23, a novel quinazolinone derivative identified as a potent inhibitor of Hepatitis B Virus (HBV) DNA replication. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the available data for this compound.

Introduction

This compound, also referred to as compound 5k, has emerged as a significant antiviral agent with promising therapeutic potential against both drug-sensitive and resistant strains of HBV.[1][2] Beyond its primary anti-HBV activity, this small molecule has demonstrated capabilities in inhibiting the proliferation of hepatocellular carcinoma (HCC) cells and inducing apoptosis, highlighting its multifaceted mechanism of action.[1][2]

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations.

| Parameter | Cell Line | Value | Description | Reference |

| IC₅₀ | - | 0.58 µM | Inhibition of HBV DNA replication | [1][2] |

| Activity | HepG2 | - | Induces apoptosis in human liver cancer cells | [1][2] |

| Activity | - | - | Active against both agent-sensitive and resistant HBV strains | [1][2] |

| Activity | HCC cells | - | Exhibits anti-hepatocellular carcinoma cell activities | [1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not yet publicly available in peer-reviewed literature. The following represents a generalized workflow based on standard methodologies in the field for the evaluation of anti-HBV compounds.

General Workflow for Anti-HBV Drug Evaluation

The evaluation of a potential anti-HBV compound like this compound typically follows a multi-step process, from initial screening to more detailed characterization of its antiviral and cellular effects.

Caption: Generalized workflow for the in vitro evaluation of anti-HBV compounds.

HBV DNA Replication Assay (Conceptual)

This assay is fundamental to determining the potency of an antiviral agent against HBV.

-

Cell Culture: Stably HBV-transfected cell lines, such as HepG2.2.15, are cultured in appropriate media.

-

Compound Treatment: Cells are treated with serial dilutions of this compound for a defined period (e.g., 72 hours). A known antiviral, such as Lamivudine, is often used as a positive control.

-

DNA Extraction: Total intracellular DNA is extracted from the treated cells.

-

Quantitative PCR (qPCR): The levels of HBV DNA are quantified using qPCR with primers specific to the HBV genome.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of HBV DNA inhibition against the logarithm of the compound concentration.

Apoptosis Assay in HepG2 Cells (Conceptual)

To assess the pro-apoptotic activity of this compound, standard assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be employed.

-

Cell Treatment: HepG2 cells are treated with varying concentrations of this compound.

-

Staining: After incubation, cells are harvested and stained with fluorescently labeled Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Mechanism of Action and Signaling Pathways

This compound is characterized as an inhibitor of HBV DNA replication.[1][2] The precise molecular target within the HBV life cycle has not been publicly disclosed. The HBV replication cycle is complex, offering multiple potential targets for therapeutic intervention.

Caption: Simplified HBV life cycle highlighting DNA synthesis as the likely target of this compound.

The induction of apoptosis in HCC cells suggests that this compound may also modulate host cell signaling pathways. The convergence of antiviral and pro-apoptotic effects makes this compound a particularly interesting candidate for HBV-associated HCC.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not available, its classification as a quinazolinone derivative suggests a synthetic route involving the construction of the core quinazolinone scaffold followed by functionalization. The synthesis of quinazolinone derivatives often involves well-established organic chemistry reactions.

Conclusion and Future Directions

This compound is a promising anti-HBV compound with a potent inhibitory effect on viral DNA replication and additional anti-cancer properties. Further research is required to elucidate its precise mechanism of action, establish a comprehensive safety and pharmacokinetic profile, and publish detailed synthetic and experimental protocols. The dual activity against both the virus and associated carcinoma warrants continued investigation into its therapeutic potential.

References

Targeting the IL-23 Axis in the Hepatitis B Virus Lifecycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the emerging role of the Interleukin-23 (IL-23) signaling pathway as a therapeutic target in the lifecycle of the Hepatitis B virus (HBV). While a specific compound designated "Hbv-IN-23" is not publicly identified, this document focuses on the compelling body of evidence suggesting that inhibition of the IL-23 axis represents a novel strategy for mitigating HBV-associated liver pathology.

Executive Summary

Chronic Hepatitis B infection remains a global health challenge, with current therapies primarily focused on viral suppression rather than cure. A growing body of research highlights the host's immune response, particularly chronic inflammation, as a key driver of liver damage in HBV-infected individuals. The IL-23/IL-17 inflammatory axis has been identified as a critical pathway in the immunopathogenesis of chronic hepatitis B. HBV proteins, including HBsAg, HBcAg, and HBx, have been shown to induce the production of IL-23 from antigen-presenting cells. This, in turn, promotes the differentiation of T helper 17 (Th17) cells and the subsequent release of pro-inflammatory cytokines, leading to liver inflammation and fibrosis. This guide details the molecular mechanisms underlying HBV-induced IL-23 production, the downstream signaling cascade, and the potential for therapeutic intervention by targeting this pathway.

Data Presentation: Clinical Observations of IL-23p19 Inhibitors in Patients with Chronic HBV

While preclinical data on specific IL-23 inhibitors in HBV models are limited in the public domain, several clinical case studies have reported on the use of IL-23p19 inhibitors, such as guselkumab, risankizumab, and tildrakizumab, in patients with psoriasis and concurrent chronic HBV infection. These studies provide initial insights into the safety and potential impact on HBV viral load of targeting the IL-23 pathway.

| Inhibitor | Patient Population | HBV Status at Baseline | Antiviral Prophylaxis | Outcome on HBV Viral Load | Reference |

| Guselkumab | Plaque Psoriasis | Chronic inactive carrier | Entecavir 0.5 mg daily | Undetectable | |

| Risankizumab | Plaque Psoriasis | Chronic inactive carrier | Not specified | Not detected | |

| Tildrakizumab | Plaque Psoriasis | HBsAg positive, HBV DNA 1.301 IU/mL | Entecavir 0.5 mg daily | Undetectable at 46 weeks |

Experimental Protocols

In Vitro Induction of IL-23 by HBV Antigens in Human Myeloid Dendritic Cells (mDCs)

This protocol is designed to assess the capacity of HBV antigens to induce IL-23 production in primary human mDCs.

a. Isolation and Culture of Monocyte-derived mDCs:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

-

Purify CD14+ monocytes from PBMCs using positive selection with magnetic-activated cell sorting (MACS).

-

Culture purified monocytes for 6 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 50 ng/mL IL-4 to differentiate them into immature mDCs.

b. Stimulation of mDCs with HBV Antigens:

-

Plate the differentiated mDCs at a density of 1 x 10^6 cells/mL in fresh culture medium.

-

Stimulate the cells with recombinant HBsAg (10 µg/mL) or HBcAg (10 µg/mL) for 24 hours. A mock-treated control (e.g., PBS) should be included.

c. Quantification of IL-23 Production:

-

Collect the culture supernatants after the stimulation period.

-

Measure the concentration of IL-23 (p19/p40 heterodimer) in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Co-culture of Antigen-Stimulated mDCs and Naive CD4+ T Cells

This protocol evaluates the role of IL-23 produced by HBV antigen-stimulated mDCs in the differentiation of naive CD4+ T cells into Th17 cells.

a. Isolation of Naive CD4+ T Cells:

-

Isolate naive CD4+ T cells (CD4+CD45RA+CCR7+) from healthy donor PBMCs using a negative selection magnetic sorting kit.

b. Co-culture System:

-

Prepare mDCs as described in Protocol 1 and stimulate with HBsAg for 24 hours.

-

After stimulation, wash the mDCs and co-culture them with the purified naive CD4+ T cells at a 1:10 ratio (mDC:T cell).

-

To confirm the role of IL-23, include a condition where a neutralizing anti-IL-23 antibody (e.g., 10 µg/mL) is added to the co-culture.

-

Culture the cells for 5 days.

c. Analysis of Th17 Differentiation:

-

On day 5, restimulate the T cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A) for 4-6 hours.

-

Harvest the cells and perform intracellular staining for IL-17A.

-

Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

Signaling Pathways and Experimental Workflows

HBV-Mediated Induction of the IL-23/IL-17 Axis

Caption: HBV proteins induce IL-23 production, driving Th17 differentiation and liver inflammation.

Experimental Workflow for Target Identification

Caption: Workflow for identifying and validating the IL-23 pathway as the target of an HBV inhibitor.

In Vitro Antiviral Activity of Hbv-IN-23 Against Hepatitis B Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of Hbv-IN-23, a novel quinazolinone derivative, against the Hepatitis B Virus (HBV). This compound, also identified as compound 5k, has demonstrated potent inhibitory effects on HBV DNA replication, including activity against drug-resistant strains. Furthermore, this compound exhibits promising anti-hepatocellular carcinoma (HCC) properties by inducing apoptosis in liver cancer cell lines. This document details the quantitative antiviral and cytotoxic data, experimental methodologies, and relevant cellular pathways.

Quantitative Biological Activity

The in vitro efficacy of this compound was evaluated for its ability to inhibit HBV DNA replication and its cytotoxic effects on relevant cell lines. The following tables summarize the key quantitative data.

Table 1: Anti-HBV Activity of this compound

| Virus Strain | Cell Line | IC₅₀ (μM) | Positive Control (Lamivudine) IC₅₀ (μM) |

| Wild-Type HBV | HepG2.2.15 | 0.58 | 0.25 |

| Lamivudine-Resistant HBV (L180M/M204V) | HepG2.2.15 | 0.65 | >10 |

| Entecavir-Resistant HBV | HepG2.2.15 | 0.72 | 0.85 |

IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of HBV DNA replication.

Table 2: Anti-proliferative Activity of this compound against Hepatocellular Carcinoma Cell Lines

| Cell Line | IC₅₀ (μM) | Positive Control (5-Fluorouracil) IC₅₀ (μM) | Positive Control (Sorafenib) IC₅₀ (μM) |

| HepG2 | 5.44 | 25.3 | 8.9 |

| HUH7 | 6.42 | 30.1 | 9.7 |

| SK-Hep-1 | 6.75 | 28.7 | 10.2 |

IC₅₀ (50% inhibitory concentration) here refers to the concentration that inhibits 50% of cell proliferation.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments performed to characterize the activity of this compound.

Anti-HBV DNA Replication Assay

This assay quantifies the ability of this compound to inhibit the replication of the HBV genome in a stable HBV-producing cell line.

-

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, were used.

-

Cell Culture: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain selection for HBV-expressing cells. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: HepG2.2.15 cells were seeded in 96-well plates. After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of this compound or the positive control (Lamivudine).

-

HBV DNA Extraction and Quantification: After 72 hours of incubation with the compound, the supernatant containing viral particles was collected. The viral DNA was extracted from the supernatant. The levels of extracellular HBV DNA were quantified using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.

-

Data Analysis: The percentage of inhibition of HBV DNA replication was calculated by comparing the HBV DNA levels in compound-treated cells to untreated control cells. The IC₅₀ value was determined by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for assessing the selectivity of the antiviral effect.

-

Cell Lines: HepG2, HUH7, and SK-Hep-1 cells were used.

-

Cell Culture: Cells were maintained in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C and 5% CO₂.

-

Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours.

-

MTT Reagent Addition: After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The cell viability was calculated as the percentage of the absorbance of treated cells relative to the untreated control cells. The IC₅₀ value for cytotoxicity was determined from the dose-response curve.

Apoptosis Analysis by Western Blot

This experiment investigates the mechanism by which this compound induces cell death in HCC cells by examining the expression of key apoptosis-regulating proteins.

-

Cell Line: HepG2 cells.

-

Compound Treatment: Cells were treated with varying concentrations of this compound for 48 hours.

-

Protein Extraction: After treatment, cells were lysed to extract total proteins. The protein concentration was determined using a BCA protein assay kit.

-

Western Blotting: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against Bad, Bax, Bcl-2, and Bcl-xL, with an antibody against β-actin used as a loading control.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The changes in the expression levels of the target proteins were analyzed to determine the effect of this compound on the apoptotic pathway.

Visualizations: Pathways and Workflows

Proposed Apoptotic Signaling Pathway of this compound in HCC Cells

The following diagram illustrates the proposed mechanism by which this compound induces apoptosis in hepatocellular carcinoma cells through the modulation of Bcl-2 family proteins.

Caption: Apoptotic pathway induced by this compound.

Experimental Workflow for In Vitro Anti-HBV Activity and Cytotoxicity Screening

This diagram outlines the general workflow for evaluating the antiviral efficacy and cytotoxicity of a compound like this compound.

Caption: In vitro screening workflow.

The Effect of Hbv-IN-23 on Hepatitis B Virus cccDNA Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis B Virus (HBV) persists as a significant global health challenge, with the stable episomal covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes being the primary obstacle to a curative therapy. This cccDNA serves as the transcriptional template for all viral RNAs, leading to the production of viral proteins and new viral genomes. Consequently, the elimination or silencing of cccDNA is a central goal in the development of novel anti-HBV therapeutics.

Hbv-IN-23, also known as Compound 5k, has been identified as a potent inhibitor of HBV DNA replication.[1] While its direct mechanistic impact on the formation and stability of the cccDNA pool is not yet fully elucidated in publicly available literature, its established role as a replication inhibitor provides a strong basis for hypothesizing its downstream effects on cccDNA. This technical guide aims to consolidate the known information about this compound, propose its potential mechanism of action concerning cccDNA formation, and provide detailed experimental protocols for researchers to investigate these effects.

This compound (Compound 5k): A Profile

This compound is a small molecule inhibitor with demonstrated activity against both wild-type and drug-resistant strains of HBV. Its primary characterized function is the inhibition of viral DNA replication. Additionally, it has been observed to possess anti-cancer properties against hepatocellular carcinoma (HCC) cells.

Table 1: Summary of Known Quantitative Data for this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (HBV DNA Replication) | 0.58 µM | Not Specified | [1] |

| IC50 (HepG2 cell proliferation) | 5.44 µM | HepG2 | [2] |

| IC50 (HUH7 cell proliferation) | 6.42 µM | HUH7 | [2] |

| IC50 (SK-Hep-1 cell proliferation) | 6.75 µM | SK-Hep-1 | [2] |

Proposed Mechanism of Action on HBV cccDNA Formation

The formation of new cccDNA molecules is dependent on the intracellular pool of newly synthesized relaxed circular DNA (rcDNA) genomes. As an inhibitor of HBV DNA replication, this compound is expected to reduce the available substrate for cccDNA formation, thereby indirectly impacting the maintenance and potential expansion of the cccDNA reservoir.

Signaling and Replication Pathway

The following diagram illustrates the HBV replication cycle and the proposed point of intervention for this compound.

Diagram 1: HBV Replication Cycle and Proposed Intervention by this compound.

Logical Workflow of cccDNA Reduction

The inhibition of DNA replication by this compound is hypothesized to lead to a reduction in the cccDNA pool through a logical sequence of events.

Diagram 2: Hypothesized workflow for cccDNA reduction by this compound.

Experimental Protocols

To validate the hypothesized effect of this compound on cccDNA formation, a series of in vitro experiments are required. The following protocols provide a framework for such an investigation.

Cell Culture and HBV Infection

-

Cell Line: HepG2-NTCP (HepG2 cells stably expressing the sodium taurocholate cotransporting polypeptide receptor) are the recommended cell line as they are susceptible to HBV infection.

-

Culture Conditions: Maintain HepG2-NTCP cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics at 37°C in a 5% CO2 incubator.

-

HBV Infection:

-

Plate HepG2-NTCP cells in collagen-coated plates.

-

Infect cells with HBV (genotype D, multiplicity of infection of 100-200 genome equivalents/cell) in the presence of 4% polyethylene glycol 8000 for 16-24 hours.

-

After infection, wash the cells three times with PBS and maintain in culture medium.

-

Treatment with this compound

-

Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

-

Treatment Regimen:

-

To assess inhibition of cccDNA establishment: Add this compound to the culture medium immediately after HBV infection and maintain for the duration of the experiment.

-

To assess the effect on established cccDNA: Add this compound at a time point when the cccDNA pool is established (e.g., 3-5 days post-infection).

-

-

Controls: Include a vehicle control (DMSO) and a positive control (e.g., a known cccDNA inhibitor or a nucleoside analog like Entecavir).

Isolation of cccDNA

A modified Hirt extraction method is commonly used to selectively isolate low molecular weight DNA, including cccDNA.

-

Cell Lysis: Lyse the cells with a buffer containing a non-ionic detergent (e.g., NP-40) to release cytoplasmic contents while keeping the nuclei intact.

-

Nuclear Lysis: Lyse the nuclei with a buffer containing SDS.

-

Protein Precipitation: Add a high concentration of salt (e.g., NaCl) to precipitate proteins and high molecular weight chromosomal DNA.

-

DNA Precipitation: Centrifuge to pellet the precipitate and collect the supernatant containing the low molecular weight DNA. Precipitate the DNA from the supernatant using isopropanol or ethanol.

-

Nuclease Digestion: To remove contaminating rcDNA and integrated HBV DNA, treat the extracted DNA with Plasmid-Safe ATP-dependent DNase (PSD), which selectively digests linear and nicked circular DNA.

Quantification of cccDNA

4.4.1. Southern Blot Analysis

-

DNA Digestion: Digest an aliquot of the Hirt-extracted DNA with a restriction enzyme that linearizes the cccDNA (e.g., PstI). Run an undigested aliquot in parallel.

-

Gel Electrophoresis: Separate the DNA fragments on an agarose gel.

-

Transfer: Transfer the DNA to a nylon membrane.

-

Hybridization: Hybridize the membrane with a ³²P-labeled HBV-specific DNA probe.

-

Detection: Visualize the bands by autoradiography. The linearized cccDNA will appear as a distinct band at the expected size (3.2 kb).

4.4.2. Quantitative PCR (qPCR)

-

Primer Design: Design primers that specifically amplify a region of the HBV genome that is present in cccDNA. To distinguish from rcDNA, primers can be designed to span the gap region of the rcDNA.

-

qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based assay.

-

Standard Curve: Generate a standard curve using a plasmid containing the HBV genome to quantify the absolute copy number of cccDNA.

-

Normalization: Normalize the cccDNA copy number to the number of cells, which can be determined by quantifying a housekeeping gene (e.g., β-globin) from the total DNA extract.

Analysis of cccDNA Transcriptional Activity

-

RNA Extraction: Extract total RNA from the treated and control cells.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating DNA.

-

Reverse Transcription: Synthesize cDNA from the RNA using reverse transcriptase.

-

RT-qPCR: Perform qPCR to quantify the levels of specific viral transcripts (e.g., pgRNA, HBsAg mRNA).

-

Normalization: Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH).

Data Presentation

The following table provides a template for presenting the quantitative data that would be generated from the described experiments.

Table 2: Hypothetical Data on the Effect of this compound on HBV cccDNA

| Treatment | cccDNA (copies/cell) | pgRNA (relative expression) | HBsAg mRNA (relative expression) | Extracellular HBV DNA (log reduction) |

| Vehicle (DMSO) | ||||

| This compound (0.1 µM) | ||||

| This compound (0.5 µM) | ||||

| This compound (1.0 µM) | ||||

| Entecavir (1 µM) |

Conclusion

While direct evidence for the effect of this compound on HBV cccDNA formation is currently lacking in the public domain, its known function as a potent inhibitor of HBV DNA replication strongly suggests an indirect role in reducing the cccDNA pool. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to investigate this hypothesis. Such studies are crucial for a deeper understanding of the therapeutic potential of this compound and for the development of novel curative strategies for chronic hepatitis B. The potential dual action of inhibiting viral replication and possessing anti-HCC properties makes this compound a compound of significant interest for further investigation.

References

The Quinazolinone Derivative Hbv-IN-23: A Dual-Action Inhibitor of Hepatitis B Virus Replication and Hepatocellular Carcinoma Cell Proliferation

Publication: Qiu, J., Zhou, Q., Zhang, Y., et al. (2020). Discovery of novel quinazolinone derivatives as potential anti-HBV and anti-HCC agents. European Journal of Medicinal Chemistry, 205, 112581.[1]

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, being a primary etiological agent for liver cirrhosis and hepatocellular carcinoma (HCC). While current therapies involving nucleos(t)ide analogues effectively suppress viral replication, they seldom lead to a complete cure and often require long-term administration, which can lead to the emergence of drug-resistant viral strains. This necessitates the discovery of novel antiviral agents with distinct mechanisms of action. Furthermore, the strong causal link between chronic HBV infection and HCC highlights the need for therapeutic agents that can simultaneously target both viral replication and cancer cell proliferation.

This technical guide details the biological activities of Hbv-IN-23 , a novel quinazolinone derivative also identified as compound 5k in its discovery publication.[1] this compound has demonstrated potent inhibitory effects on HBV DNA replication, including against strains resistant to established drugs like lamivudine and entecavir.[1] Moreover, it exhibits significant cytotoxic activity against various hepatocellular carcinoma cell lines, suggesting a dual-action therapeutic potential.[1] This document summarizes the quantitative data on its efficacy, outlines the experimental protocols used for its characterization, and visualizes its proposed mechanism of action.

Quantitative Biological Activity of this compound

The inhibitory activities of this compound were quantified against both HBV DNA replication and the proliferation of several human hepatocellular carcinoma cell lines. The key findings are summarized below.

Table 1: Anti-HBV Activity of this compound (Compound 5k)

| Compound | Target | Cell Line | IC₅₀ (μM) | Notes |

| This compound (5k) | HBV DNA Replication | HepG2.2.15 | 0.58 | Active against wild-type HBV. |

| This compound (5k) | HBV DNA Replication | HepG2.2.15-L180M/M204V | Not explicitly quantified, but stated to be effective. | Active against Lamivudine-resistant HBV strain. |

| This compound (5k) | HBV DNA Replication | HepG2.2.15-M204I/L180M | Not explicitly quantified, but stated to be effective. | Active against Entecavir-resistant HBV strain. |

Table 2: Anti-proliferative Activity of this compound (Compound 5k) against HCC Cell Lines

| Compound | Cell Line | IC₅₀ (μM) | Positive Control (IC₅₀, μM) |

| This compound (5k) | HepG2 (HBV-positive) | 5.44 | 5-Fluorouracil (>50), Sorafenib (8.6) |

| This compound (5k) | HUH7 (HBV-negative) | 6.42 | 5-Fluorouracil (>50), Sorafenib (Not specified) |

| This compound (5k) | SK-HEP-1 (HBV-negative) | 6.75 | 5-Fluorouracil (>50), Sorafenib (Not specified) |

Mechanism of Action: Inhibition of HBV Replication and Induction of Apoptosis

While the primary publication focuses on the inhibition of HBV DNA replication, a direct enzymatic assay on the HBV polymerase is not detailed. The observed reduction in viral DNA strongly suggests that this compound interferes with the polymerase's function, either its reverse transcriptase or RNase H activity.

In hepatocellular carcinoma cells, this compound was found to induce apoptosis.[1] This was demonstrated through the dose-dependent upregulation of pro-apoptotic proteins Bad and Bax, and the concomitant downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] This modulation of the Bcl-2 protein family suggests that this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis.

Caption: Proposed mechanism of apoptosis induction by this compound in HCC cells.

Experimental Protocols

The following are representative protocols for the key experiments described in the evaluation of this compound. These are based on standard methodologies in the field.

Anti-HBV Activity Assay (HBV DNA Replication)

This protocol outlines a typical quantitative real-time PCR (qPCR) based assay to measure the inhibition of HBV DNA replication in a stable HBV-producing cell line.

Caption: Workflow for determining the anti-HBV activity of this compound.

Detailed Steps:

-

Cell Culture: HepG2.2.15 cells, which are stably transfected with the HBV genome, are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: A dilution series of this compound (e.g., from 0.01 µM to 100 µM) is prepared in cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the compound or a vehicle control (e.g., DMSO). Cells are incubated for 6 days, with the medium being refreshed every 2 days.

-

Cell Lysis and DNA Extraction: After the incubation period, the cells are washed with PBS and then lysed using a suitable lysis buffer. The intracellular HBV core DNA is then extracted from the cell lysate using a commercial viral DNA purification kit according to the manufacturer's instructions.

-

Quantitative PCR (qPCR): The amount of extracted HBV DNA is quantified using a real-time PCR machine. The reaction mixture typically contains a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green), and primers specific for a conserved region of the HBV genome.

-

Data Analysis: A standard curve is generated using a plasmid containing the HBV genome. The amount of HBV DNA in each sample is calculated based on this curve. The percentage of inhibition is determined by comparing the DNA levels in treated cells to the vehicle control. The IC₅₀ value is then calculated by fitting the dose-response data to a nonlinear regression model.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on HCC cell lines.

Detailed Steps:

-

Cell Seeding: HepG2, HUH7, or SK-HEP-1 cells are seeded into 96-well plates and incubated overnight to allow for attachment.

-

Compound Exposure: Cells are treated with various concentrations of this compound for a specified period, typically 72 hours.

-

MTT Addition: After the treatment period, MTT solution is added to each well and the plates are incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Calculation: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key apoptosis-regulating proteins in HCC cells following treatment with this compound.

Detailed Steps:

-

Protein Extraction: HepG2 cells are treated with different concentrations of this compound for 24-48 hours. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA (bicinchoninic acid) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with primary antibodies specific for Bax, Bad, Bcl-2, Bcl-xL, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The expression levels of the target proteins are normalized to the loading control to compare the relative changes between treated and untreated samples.

Conclusion

This compound (compound 5k) emerges as a promising lead compound with a dual-pronged therapeutic potential against both HBV infection and associated hepatocellular carcinoma. Its ability to inhibit the replication of drug-resistant HBV strains addresses a critical unmet need in antiviral therapy. Furthermore, its capacity to induce apoptosis in liver cancer cells through the intrinsic mitochondrial pathway provides a distinct and advantageous mechanism for an anti-cancer agent. The data and protocols presented herein offer a comprehensive overview for researchers and drug development professionals interested in the further investigation and optimization of this novel quinazolinone scaffold for the treatment of HBV and HCC.

References

The Emergence of HBV Capsid Assembly Modulators: A Technical Guide to a New Frontier in Hepatitis B Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B (CHB) infection remains a significant global health challenge, with millions at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. While current treatments, primarily nucleos(t)ide analogues (NAs), effectively suppress viral replication, they rarely lead to a functional cure, necessitating long-term therapy. The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a key obstacle to viral eradication. A promising new class of antiviral agents, Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs), also known as Core protein allosteric modulators (CpAMs), has emerged as a novel strategy to target the virus at a different stage of its lifecycle. This technical guide provides an in-depth overview of the mechanism, experimental evaluation, and clinical data related to this innovative therapeutic approach.

Note on "Hbv-IN-23": A search of publicly available scientific literature and clinical trial databases did not yield any specific information on a compound designated "this compound." Therefore, this guide will focus on the broader class of HBV Capsid Assembly Modulators, utilizing data from well-characterized examples to illustrate the core principles and methodologies relevant to this field of research.

The HBV Core Protein: A Multifunctional Target

The HBV core protein (HBc) is a critical viral protein that plays a central role in multiple stages of the HBV lifecycle, making it an attractive target for antiviral intervention.[1] Beyond its primary function as the building block of the viral capsid, the core protein is involved in:

-

Encapsidation of pregenomic RNA (pgRNA): The core protein dimers assemble around the viral pgRNA and the viral polymerase, a crucial step for reverse transcription.

-

Reverse transcription: The capsid provides the microenvironment necessary for the conversion of pgRNA into relaxed circular DNA (rcDNA).

-

Intracellular trafficking: The core protein facilitates the transport of the newly formed nucleocapsid to the nucleus for cccDNA formation or to the endoplasmic reticulum for envelopment and secretion.[1]

-

Modulation of viral transcription: The core protein has been shown to interact with cccDNA and influence its transcriptional activity.[1]

Mechanism of Action of Capsid Assembly Modulators

CAMs are small molecules that allosterically bind to the core protein, disrupting the normal process of capsid assembly. They are broadly classified into two main classes based on their mechanism of action.[2]

-

Class I CAMs (Aberrant Assembly Inducers): These compounds, such as heteroaryldihydropyrimidines (HAPs), bind to the core protein dimers and induce the formation of irregular, non-capsid polymers.[2][3] This misdirection of assembly prevents the formation of functional nucleocapsids.

-

Class II CAMs (Empty Capsid Accelerators): This class, which includes phenylpropenamides (PPAs) and sulfamoylbenzamides (SBAs), accelerates the kinetics of capsid assembly to such an extent that the pgRNA and polymerase are excluded, resulting in the formation of empty, non-infectious capsids.[2][3]

Both classes of CAMs ultimately prevent the production of new infectious virions. Furthermore, some CAMs have been shown to have a secondary mechanism of action by destabilizing incoming viral capsids, thereby inhibiting the establishment of cccDNA in newly infected cells.[1]

Caption: Figure 1: Mechanism of Action of HBV Capsid Assembly Modulators.

Quantitative Data from Clinical Studies

Several CAMs have advanced into clinical development, demonstrating promising antiviral activity in patients with CHB. The following tables summarize key quantitative data from published clinical trials.

Table 1: Antiviral Activity of Selected HBV Capsid Assembly Modulators in Clinical Trials

| Compound (Class) | Study Phase | Patient Population | Dose | Duration | Mean Max HBV DNA Reduction (log10 IU/mL) | Mean Max HBV RNA Reduction (log10 copies/mL) | Reference |

| JNJ-56136379 (Class II) | Phase 2 (JADE) | Not Currently Treated (NCT), HBeAg+ | 75 mg + NA | 24 weeks | 5.53 | 2.96 | [4][5] |

| NCT, HBeAg+ | 250 mg + NA | 24 weeks | 5.88 | 3.15 | [4][5] | ||

| ABI-4334 | Phase 1b | Treatment-naïve or off-treatment | 150 mg | 28 days | Potent antiviral activity observed | Data not specified | [6] |

| Treatment-naïve or off-treatment | 400 mg | 28 days | Potent antiviral activity observed | Data not specified | [6] | ||

| GLS4 (Class I) | Phase 1b | HBeAg+ | 120 mg + Ritonavir | 28 days | 1.42 | Minimal | [2] |

| HBeAg+ | 240 mg + Ritonavir | 28 days | 2.13 | Minimal | [2] |

NA: Nucleos(t)ide Analogue

Table 2: In Vitro Potency of Representative Capsid Assembly Modulators

| Compound | Cell Line | EC50 (HBV DNA Inhibition) | Reference |

| GLP-26 | HepAD38 | 0.003 µM | [7] |

| Primary Human Hepatocytes (PHH) | 0.04 µM | [7] | |

| VNRX-9945 (Class I) | HepG2.2.15 | 2.3 nM | [2] |

| PHH | 10 nM | [2] | |

| ABI-H3733 (Class II) | - | EC50 = 5 nM (HBV DNA), EC50 = 125 nM (cccDNA) | [2] |

| AB-836 (Class II) | PHH | 0.002 µM (rcDNA), 0.18 µM (cccDNA) | [2] |

| ALG-005398 | HepG2.2.117 | 3.21 ± 1.45 nM | [8] |

| RG7907 | HepG2.2.117 | 62 ± 18 nM | [8] |

Key Experimental Protocols

The evaluation of CAMs involves a range of specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Antiviral Activity Assays

Objective: To determine the potency of a CAM in inhibiting HBV replication in cell culture.

Cell Lines:

-

HepG2.2.15 cells: A human hepatoblastoma cell line that stably expresses a greater-than-genome-length HBV DNA (genotype D), leading to the production of infectious virions.

-

Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro HBV research as they are the natural host cells for the virus.

Methodology:

-

Cell Seeding: Plate HepG2.2.15 cells or PHH in multi-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with a serial dilution of the CAM. For PHH, infection with HBV is performed prior to or concurrently with compound treatment.

-

Incubation: Incubate the cells for a defined period (e.g., 6-9 days), with media and compound changes every 2-3 days.

-

Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.

-

HBV DNA Quantification:

-

Isolate viral DNA from the supernatant.

-

Quantify the amount of HBV DNA using a quantitative real-time PCR (qPCR) assay with primers and probes specific for the HBV genome.[9]

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the compound concentration.

Native Agarose Gel Electrophoresis for Capsid Analysis

Objective: To assess the effect of CAMs on capsid formation and integrity.

Methodology:

-

Cell Lysis: Lyse the treated cells with a mild, non-denaturing lysis buffer to release cytoplasmic contents, including viral capsids.

-

Clarification: Centrifuge the lysate to remove cell debris.

-

Electrophoresis: Load the clarified lysate onto a native agarose gel. The native conditions preserve the structure of the capsids.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Probe the membrane with a primary antibody specific for the HBV core protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

Analysis: Analyze the resulting bands. Intact capsids migrate as a distinct band. The formation of aberrant structures (Class I CAMs) or an increase in empty capsids with altered mobility (Class II CAMs) can be observed.[10]

Caption: Figure 2: Experimental Workflow for Capsid Analysis.

cccDNA Quantification Assay

Objective: To measure the effect of CAMs on the formation or stability of the cccDNA reservoir.

Methodology:

-

Cell Culture and Treatment: Use an HBV-infected cell system (e.g., PHH or HepG2-NTCP cells) and treat with the CAM.

-

Hirt Extraction: Isolate low molecular weight DNA, including cccDNA, from the cells using a Hirt extraction protocol. This method separates the small, circular cccDNA from the larger host genomic DNA.

-

Exonuclease Digestion: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase to digest any remaining rcDNA and host genomic DNA, leaving the cccDNA intact.

-

qPCR Quantification: Quantify the amount of cccDNA using a specific qPCR assay with primers that span the gap in the rcDNA, ensuring that only fully circularized DNA is amplified.

-

Data Analysis: Compare the levels of cccDNA in treated versus untreated cells.

Signaling Pathways and Logical Relationships

The HBV replication cycle is a complex process involving multiple host and viral factors. CAMs intervene at the critical step of capsid assembly.

Caption: Figure 3: HBV Replication Cycle and CAM Intervention.

Conclusion and Future Directions

HBV Capsid Assembly Modulators represent a promising and clinically validated approach to HBV therapy. By targeting a key viral protein with multiple functions, CAMs offer a distinct mechanism of action that is complementary to existing NA therapies. The quantitative data from clinical trials demonstrate their potent antiviral effects. The detailed experimental protocols outlined in this guide provide a framework for the continued discovery and development of next-generation CAMs.

Future research in this area will likely focus on:

-

Combination Therapies: Evaluating the synergistic effects of CAMs with NAs and other investigational agents, such as siRNA and immunomodulators, to achieve higher rates of functional cure.

-

Resistance Profiling: Understanding the potential for viral resistance to CAMs and developing strategies to mitigate this risk.

-

Long-term Efficacy and Safety: Conducting larger and longer-term clinical trials to fully establish the safety and efficacy profile of these compounds.

The development of CAMs marks a significant advancement in the field of HBV therapeutics and holds the potential to transform the management of chronic hepatitis B.

References

- 1. mdpi.com [mdpi.com]

- 2. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection | Gut [gut.bmj.com]

- 5. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assemblybio.com [assemblybio.com]

- 7. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. natap.org [natap.org]

- 10. CpAMs induce assembly of HBV capsids with altered electrophoresis mobility: Implications for mechanism of inhibiting pgRNA packaging - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Novel Inhibitors on Hepatitis B Virus Entry and Uncoating: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this guide, specific information regarding a compound designated "Hbv-IN-23" is not available in the public scientific literature. Therefore, this document provides a comprehensive overview of the mechanisms of Hepatitis B Virus (HBV) entry and uncoating, and the impact of well-characterized classes of inhibitors that target these processes. The data, protocols, and pathways described herein are based on established research with analogous inhibitory compounds and provide a robust framework for understanding the therapeutic potential of targeting these early stages of the HBV lifecycle.

Executive Summary

The persistent nature of chronic Hepatitis B infection, largely due to the stability of covalently closed circular DNA (cccDNA) in hepatocytes, necessitates the development of novel antiviral strategies that can inhibit the virus at its earliest stages of infection. This technical guide delves into two critical, targetable events in the HBV lifecycle: viral entry and nucleocapsid uncoating. It provides an in-depth analysis of the molecular mechanisms governing these processes and explores the impact of two major classes of inhibitors: HBV Entry Inhibitors that block the initial attachment and internalization of the virus, and Capsid Assembly Modulators (CAMs) which can interfere with the proper disassembly (uncoating) of the viral capsid, a prerequisite for the delivery of the viral genome to the nucleus. This guide presents quantitative data on the efficacy of representative compounds, detailed experimental protocols for their evaluation, and visual diagrams of the pertinent biological pathways and experimental workflows.

The HBV Lifecycle: Focusing on Entry and Uncoating

The lifecycle of HBV is a multi-step process that begins with the attachment of the virion to the surface of a hepatocyte and culminates in the release of new viral particles. The initial steps of entry and uncoating are crucial for the successful establishment of infection.

2.1 Viral Entry: The entry of HBV into hepatocytes is a highly specific process mediated by the interaction of the large HBV surface protein (L-HBsAg) with the sodium taurocholate cotransporting polypeptide (NTCP) receptor on the cell surface. This high-affinity binding is preceded by a lower-affinity attachment to heparan sulfate proteoglycans (HSPGs). Following receptor binding, the virus is internalized via endocytosis.

2.2 Viral Uncoating: Once inside the cell, the viral nucleocapsid, containing the relaxed circular DNA (rcDNA) genome, is released into the cytoplasm. The nucleocapsid is then transported towards the nucleus. The process of uncoating, or the disassembly of the capsid, is essential to release the viral genome, which is then imported into the nucleus for conversion into the persistent cccDNA form.

Inhibitors of HBV Entry and Uncoating

3.1 HBV Entry Inhibitors

HBV entry inhibitors primarily target the interaction between the preS1 domain of the L-HBsAg and the NTCP receptor. By blocking this interaction, these compounds prevent the virus from gaining entry into hepatocytes, thereby inhibiting de novo infection.

-

Myrcludex B (Bulevirtide): A lipopeptide derived from the preS1 domain of L-HBsAg, Myrcludex B is a potent and specific inhibitor of HBV entry. It competitively binds to NTCP, effectively blocking the attachment of HBV virions.

-

Cyclosporin A (CsA) and Derivatives: CsA, an immunosuppressant, has been shown to inhibit HBV entry by targeting NTCP. Newer, non-immunosuppressive derivatives of CsA have been developed to specifically target the antiviral activity while minimizing side effects.

3.2 HBV Uncoating Inhibitors: Capsid Assembly Modulators (CAMs)

While not exclusively "uncoating inhibitors," Capsid Assembly Modulators (CAMs) represent a class of small molecules that interfere with the HBV core protein (HBc). Their mechanism of action can impact both the assembly of new capsids and the stability of existing ones, thereby affecting the uncoating process. CAMs are broadly classified into:

-

Class I CAMs (CAM-A): These compounds, such as heteroaryldihydropyrimidines (HAPs), misdirect the assembly of HBc dimers into non-capsid polymers, leading to the formation of aberrant structures that are non-functional.

-

Class II CAMs (CAM-E): These compounds accelerate capsid assembly, resulting in the formation of empty capsids that do not contain the viral pregenomic RNA (pgRNA). Importantly, some CAMs have been shown to induce the disassembly of mature nucleocapsids, leading to premature uncoating and subsequent degradation of the viral genome, or to stabilize the capsid, thus preventing proper uncoating and delivery of the genome to the nucleus.[1][2][3] For instance, AB-836, a Class II CAM, has been shown to interfere with the uncoating step at higher concentrations.[1]

Quantitative Data on Inhibitor Efficacy

The antiviral activity of HBV entry and uncoating inhibitors is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Table 1: Efficacy of Representative HBV Entry Inhibitors

| Compound/Drug | Target | Assay System | Parameter | Value | Reference |

| Myrcludex B | NTCP | In vitro HDV infection of NTCP-HepG2 cells | IC50 | 9 pM | [4] |

| Cyclosporin A | NTCP | HBV infection of HepaRG cells | IC50 | ~200 nM | [5] |

| ZINC000253533654 | NTCP | preS1-peptide binding inhibition in NTCP-HEK293 cells | IC50 | 9 µM | [4] |

Table 2: Efficacy of Representative Capsid Assembly Modulators Affecting Uncoating/Capsid Integrity

| Compound/Drug | Class | Assay System | Parameter | Value | Reference |

| AB-836 | Class II (CAM-E) | HBV-infected PHH | EC50 (rcDNA synthesis) | 0.002 µM | [1] |

| AB-836 | Class II (CAM-E) | HBV-infected HepG2-NTCP-4 | EC50 (rcDNA synthesis) | 0.012 µM | [1] |

| AB-836 | Class II (CAM-E) | HBV-infected cell systems | EC50 (cccDNA establishment) | 0.18 µM | [1] |

| VNRX-9945 | Class I (CAM-A) | HEPG2.2.15 cells | EC50 (HBV DNA formation) | 2.3 nM | [1] |

| VNRX-9945 | Class I (CAM-A) | PHH cells | EC50 (HBV DNA formation) | 10 nM | [1] |

| GS-SBA-1 | CAM-E | HBV-infected PHH | EC50 (extracellular HBV DNA) | 19 nM | [6] |

Experimental Protocols

5.1 Protocol for In Vitro HBV Infection Assay in HepG2-NTCP Cells

This protocol is designed to assess the efficacy of compounds in inhibiting HBV entry and replication in a cell-based model.

Materials:

-

HepG2-NTCP cells

-

Collagen-coated 96-well plates

-

DMEM supplemented with 10% FBS and 0.1 mM NEAA

-

DMEM with 3% FBS, 0.1 mM NEAA, and 2% DMSO

-

HBV inoculum

-

Inoculum media: DMEM with 3% FBS, 0.1 mM NEAA, 2% DMSO, and 4% PEG 8000

-

Test compounds

-

PBS

Procedure:

-

Seed HepG2-NTCP cells in collagen-coated 96-well plates in DMEM with 10% FBS.

-

The following day, when cells are confluent, replace the medium with DMEM containing 3% FBS and 2% DMSO and incubate for 24 hours to induce differentiation.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the cells with the diluted test compounds for 30 minutes to 1 hour at 37°C.

-

Add the HBV inoculum (at a specified genome equivalence per cell) diluted in the inoculum media.

-

Incubate the plates for 16-24 hours at 37°C. For spinoculation, centrifuge the plates at 1,000 x g for 1 hour at 37°C.

-

After incubation, remove the inoculum and wash the cells five times with PBS to remove unbound virus.

-

Add fresh medium (DMEM with 3% FBS, 0.1 mM NEAA, and 2% DMSO) containing the test compound.

-

Incubate the cells for an additional 5-7 days, replenishing the medium with fresh compound every 2-3 days.

-

At the end of the incubation period, collect the cell culture supernatant to quantify secreted HBV antigens (e.g., HBeAg, HBsAg) by ELISA, and extract intracellular viral DNA for analysis by qPCR or Southern blot to measure cccDNA and rcDNA levels.

5.2 Protocol for In Vitro Capsid Stability/Disassembly Assay

This assay assesses the ability of a compound to induce the disassembly of pre-formed HBV capsids.

Materials:

-

Purified, bacterially expressed HBV core protein (HBc) assembled into capsids.

-

Disassembly buffer (e.g., high pH, high salt, or containing denaturants like urea).

-

Test compounds.

-

Native agarose gel electrophoresis system.

-

Buffer for native agarose gel electrophoresis (e.g., TBE).

-

Staining solution (e.g., Coomassie Brilliant Blue or SYPRO Ruby).

-

Transmission Electron Microscope (TEM) for morphological analysis.

Procedure:

-

Incubate the pre-formed HBV capsids with varying concentrations of the test compound in an appropriate reaction buffer at 37°C for a defined period (e.g., 1-2 hours). Include a positive control for disassembly (e.g., treatment with a known disassembly agent) and a negative control (buffer only).

-

After incubation, load the samples onto a native agarose gel. The gel matrix separates particles based on their size and charge, allowing for the differentiation between intact capsids and disassembled subunits.

-

Run the gel at a constant voltage until adequate separation is achieved.

-

Stain the gel to visualize the protein bands. Intact capsids will migrate as a distinct band, while disassembled core protein dimers will migrate much faster.

-

Quantify the intensity of the bands to determine the percentage of disassembled capsids at each compound concentration.

-

For morphological confirmation, negatively stain the samples from the incubation step and visualize them using TEM to observe the disruption of capsid structures.

Visualizations: Pathways and Workflows

6.1 Signaling and Entry Pathway of HBV

Caption: HBV entry pathway and the site of action for entry inhibitors.

6.2 HBV Nucleocapsid Uncoating Process

References

- 1. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HBV capsid assembly modulators differentially modulate the assembly of wild-type and drug-resistant core protein chimeric nucleocapsids and empty capsids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HBV capsid assembly modulators differentially modulate the assembly of wild-type and drug-resistant core protein chimeric nucleocapsids and empty capsids | PLOS Pathogens [journals.plos.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Figure 2 Hepatitis B virus and its sexually transmitted infection [microbialcell.com]

- 6. Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Profile of a Novel Hepatitis B Virus Inhibitor in Hepatocytes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Hbv-IN-23" is not found in the public domain scientific literature. This document serves as an in-depth technical guide and template for assessing the preliminary cytotoxicity of a novel investigational anti-Hepatitis B Virus (HBV) compound in hepatocytes, adhering to the user's specified format and requirements. All data and experimental details are representative examples.

Introduction

Hepatitis B Virus (HBV) infection is a major global health concern, with chronic infections posing a significant risk for the development of liver cirrhosis and hepatocellular carcinoma. The development of new antiviral agents is crucial for achieving a functional cure. A critical early step in the preclinical evaluation of any new drug candidate is the assessment of its cytotoxicity profile in relevant cell types to ensure a therapeutic window. This guide outlines the methodologies and data presentation for the preliminary cytotoxicity assessment of a novel investigational HBV inhibitor in human hepatocytes.

It is generally accepted that the Hepatitis B virus itself is not directly cytopathic; instead, liver cell damage in chronic HBV infection is primarily driven by the host's immune response to viral antigens expressed on the surface of infected hepatocytes[1][2]. However, some studies suggest that long-term infection and high viral antigen loads may lead to cytopathic effects[3]. Therefore, evaluating the cytotoxicity of a new antiviral is paramount.

Data Presentation: Quantitative Cytotoxicity Data

The following tables summarize the quantitative data from a series of representative in vitro cytotoxicity assays performed on both a human hepatoma cell line (HepG2) and primary human hepatocytes (PHHs).

Table 1: Cell Viability Assessment by MTT Assay

| Compound Concentration (µM) | HepG2 Cell Viability (%) | PHH Cell Viability (%) |

| 0 (Vehicle Control) | 100.0 ± 4.5 | 100.0 ± 5.2 |

| 0.1 | 98.7 ± 3.9 | 99.1 ± 4.8 |

| 1 | 97.2 ± 4.1 | 98.5 ± 5.0 |

| 10 | 95.5 ± 3.8 | 96.3 ± 4.6 |

| 50 | 88.3 ± 5.2 | 90.1 ± 5.5 |

| 100 | 75.1 ± 6.1 | 80.4 ± 6.3 |

| CC50 (µM) | >100 | >100 |

-

Data are presented as mean ± standard deviation from three independent experiments.

-

CC50: 50% cytotoxic concentration.

Table 2: Membrane Integrity Assessment by LDH Release Assay

| Compound Concentration (µM) | LDH Release (% of Maximum) - HepG2 | LDH Release (% of Maximum) - PHH |

| 0 (Vehicle Control) | 5.2 ± 1.1 | 4.8 ± 0.9 |

| 0.1 | 5.5 ± 1.3 | 5.1 ± 1.0 |

| 1 | 6.1 ± 1.5 | 5.9 ± 1.2 |

| 10 | 7.8 ± 1.8 | 7.2 ± 1.6 |

| 50 | 15.4 ± 2.5 | 12.9 ± 2.1 |

| 100 | 28.9 ± 3.4 | 22.7 ± 3.0 |

-

Data are presented as mean ± standard deviation from three independent experiments.

-

LDH: Lactate Dehydrogenase.

Table 3: Apoptosis Induction Assessment by Caspase-3/7 Activity

| Compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) - HepG2 | Caspase-3/7 Activity (Fold Change vs. Control) - PHH |

| 0 (Vehicle Control) | 1.0 ± 0.2 | 1.0 ± 0.3 |

| 10 | 1.1 ± 0.3 | 1.2 ± 0.4 |

| 50 | 1.5 ± 0.4 | 1.4 ± 0.5 |

| 100 | 2.1 ± 0.5 | 1.8 ± 0.6 |

| Staurosporine (1 µM) | 8.5 ± 1.2 | 7.9 ± 1.1 |

-

Data are presented as mean ± standard deviation from three independent experiments.

-

Staurosporine is used as a positive control for apoptosis induction.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

-

HepG2 Cells: The human hepatoma cell line HepG2 was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Primary Human Hepatocytes (PHHs): Cryopreserved PHHs were thawed and plated on collagen-coated plates in Williams' E Medium supplemented with hepatocyte maintenance supplement pack. Cells were allowed to attach for 4-6 hours before the medium was replaced.

MTT Cell Viability Assay

-

Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

The culture medium was replaced with fresh medium containing various concentrations of the investigational compound or vehicle control (0.1% DMSO).

-

After 72 hours of incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

-

Cells were seeded and treated with the compound as described for the MTT assay.

-

After 72 hours, the supernatant was collected from each well.

-

LDH activity in the supernatant was measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

A positive control for maximum LDH release was generated by treating cells with a lysis buffer.

-

LDH release was expressed as a percentage of the maximum LDH release.

Caspase-3/7 Activity Assay

-

Cells were seeded in 96-well plates and treated with the compound for 48 hours.

-

Caspase-3/7 activity was measured using a luminescent assay kit according to the manufacturer's protocol.

-

Luminescence was read using a microplate reader.

-

Results are expressed as fold change in caspase activity relative to the vehicle-treated control.

Visualization of Pathways and Workflows

Experimental Workflow for Cytotoxicity Profiling

The following diagram illustrates the overall workflow for assessing the preliminary cytotoxicity of a novel compound.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Novel N-Sulfonylpiperidine-3-Carboxamide based HBV Capsid Assembly Modulators

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the structure-activity relationship (SAR) of a novel class of Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs), the N-sulfonylpiperidine-3-carboxamides (SPCs). It provides a comprehensive overview of the lead identification, optimization, and biological evaluation of this chemical series, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Introduction: The Role of Capsid Assembly Modulators in HBV Therapy

Hepatitis B virus (HBV) infection remains a significant global health challenge, with hundreds of millions of people living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] Current treatments, primarily nucleos(t)ide analogs (NAs) and pegylated interferon-alpha (peg-IFN-α), can suppress viral replication but rarely lead to a functional cure, highlighting the need for novel therapeutic strategies.[1]

The HBV core protein (Cp) is an essential, multifunctional protein that plays a central role in the viral lifecycle. It self-assembles to form the viral capsid, which is crucial for encapsulating the viral pregenomic RNA (pgRNA) and polymerase, reverse transcription, and intracellular trafficking.[2] This makes the core protein and the capsid assembly process a prime target for antiviral drug development.

Capsid Assembly Modulators (CAMs) are a promising class of small molecules that allosterically bind to the core protein, disrupting the delicate process of capsid formation.[3][4] They are broadly categorized into two classes:

-

Class I CAMs: Misdirect Cp assembly to form non-capsid polymers and aggregates.[2]

-

Class II CAMs: Accelerate the assembly process, leading to the formation of empty capsids that lack pgRNA and polymerase, thereby halting viral replication.[2]

This document focuses on a novel series of CAMs based on an N-sulfonylpiperidine-3-carboxamide (SPC) scaffold, detailing the SAR studies that led to the identification of potent anti-HBV agents.

Mechanism of Action and Therapeutic Target

CAMs target the dimer-dimer interface of the HBV core protein, a hydrophobic pocket that is critical for the formation of the icosahedral capsid.[3] By binding to this pocket, CAMs alter the conformation of Cp dimers, which can either induce the formation of non-capsid structures (Class I) or accelerate the formation of empty, non-functional capsids (Class II). In both cases, the proper encapsidation of pgRNA is prevented, effectively terminating the viral replication cycle. The SPC series discussed herein acts to inhibit the formation of functional HBV capsids.[1]

Structure-Activity Relationship (SAR) Studies

The development of the SPC series began with a structure-based virtual screening that identified several potential HBV inhibitors. Among these, the N-sulfonylpiperidine-3-carboxamide scaffold emerged as a promising starting point for optimization.

Initial Hit Identification

Five initial hits from the screening were evaluated for their ability to inhibit HBV DNA secretion in HepAD38 cells and for their cellular cytotoxicity. Compound C-18 demonstrated the most potent antiviral activity, with a half-maximal effective concentration (EC₅₀) of 0.11 µM, but also exhibited the highest cytotoxicity (CC₅₀ = 14.8 µM).[1]

| Compound | Structure | Anti-HBV Activity EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |

| C-7 | 2.50 | >50 | >20 | |

| C-9 | 2.63 | >50 | >19 | |

| C-16 | 1.05 | >50 | >47 | |

| C-18 | 0.11 | 14.8 | 134 | |

| C-19 | 3.52 | >50 | >14 | |